2-[(2-Methoxybenzyl)amino]ethanol
Description
Historical Perspective on Benzylamine and Ethanolamine (B43304) Derivatives in Chemical and Biological Research
The foundational scaffolds of 2-[(2-Methoxybenzyl)amino]ethanol, namely benzylamine and ethanolamine, have long and storied histories in chemical and biological research. Benzylamine, a simple aromatic amine, has been a cornerstone in organic synthesis for over a century. Its derivatives are integral to the production of a vast array of pharmaceuticals, including antihypertensives, antidepressants, and agents for treating Alzheimer's disease and tuberculosis. nih.govnih.gov The versatility of the benzylamine moiety also extends to agrochemicals, polymers, and dyes. In the realm of biological activity, benzylamine derivatives have demonstrated a wide spectrum of properties, including antifungal, antibacterial, and antiviral effects.
Ethanolamine, discovered in the 19th century, gained significant industrial importance with the advent of large-scale ethylene (B1197577) oxide production. chemicalbook.comsigmaaldrich.com It is a fundamental component of phospholipids, which form the cellular membranes of all known life, underscoring its profound biological significance. chemicalbook.com In medicinal chemistry, ethanolamine derivatives are a recognized class of antihistamines, used to treat allergic reactions and insomnia. nih.gov The amino alcohol functionality of ethanolamine is a key structural feature in many bioactive molecules and serves as a versatile intermediate in the synthesis of more complex compounds. researchgate.net
Significance of the 2-Methoxybenzyl Moiety in Bioactive Compounds
The 2-methoxybenzyl group, an integral part of the target compound, is a significant moiety in medicinal chemistry, known to confer specific physicochemical and biological properties to a molecule. The position of the methoxy (B1213986) group on the benzyl (B1604629) ring is crucial; the ortho-position, as seen in this compound, can introduce steric effects that influence reaction kinetics and biological interactions.
In the field of pharmacology, the N-2-methoxybenzyl substitution has been shown to dramatically increase the binding affinity of certain phenethylamines to serotonergic and adrenergic receptors, leading to potent psychoactive compounds. This highlights the profound impact this moiety can have on a molecule's interaction with biological targets. Furthermore, various derivatives containing the 2-methoxybenzyl group have been investigated for a range of therapeutic applications. Research has indicated their potential as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative disorders, as well as exhibiting antibacterial, anticonvulsant, and antiarrhythmic properties. The 2-methoxyphenol substructure is also recognized for its antioxidant capabilities.
Overview of Research Trajectories for Related Amino Alcohol Scaffolds
Amino alcohols represent a privileged scaffold in medicinal chemistry and materials science due to their versatile chemical reactivity and the stereochemical complexity they can introduce. Research in this area is largely focused on the development of novel and efficient synthetic methodologies, particularly those that allow for stereoselective synthesis, to generate diverse libraries of amino alcohol derivatives. A common synthetic route involves the nucleophilic ring-opening of epoxides with amines.
The biological activities of amino alcohol derivatives are a major driver of research in this field. Scientists are actively exploring their potential as:
Pharmaceuticals: Including agents for cardiovascular diseases, anti-inflammatory compounds, and anticancer therapeutics.
Agrochemicals: With a focus on developing new classes of insecticides.
Chiral Ligands and Auxiliaries: In asymmetric catalysis to facilitate the synthesis of enantiomerically pure compounds.
The ongoing exploration of amino alcohol scaffolds continues to yield compounds with novel and potent biological activities, underscoring the importance of this structural motif in drug discovery and development.
Current Status and Unexplored Research Avenues for this compound
Despite the rich research history of its constituent parts, a thorough review of the scientific literature reveals a significant lack of dedicated studies on this compound. The compound is indexed in chemical databases such as PubChem (CID 76238), confirming its existence and structure. nih.gov However, there is a notable absence of published research detailing its synthesis, characterization, or biological evaluation.
This dearth of information presents a clear opportunity for future research. Based on the known properties of its structural components, several promising research avenues can be proposed:
Synthesis and Characterization: The development and optimization of a synthetic route to this compound would be the foundational step for any further investigation. This would be followed by a comprehensive characterization of its physicochemical properties.
Pharmacological Screening: Given the diverse biological activities of benzylamine, ethanolamine, and 2-methoxybenzyl derivatives, a broad pharmacological screening of this compound is warranted. This could include assays for antimicrobial, antifungal, anticancer, and neurological activity.
Medicinal Chemistry Campaigns: Should initial screenings reveal any promising biological activity, the compound could serve as a lead scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies could be undertaken by synthesizing and testing a library of analogues with modifications to the benzylamine or ethanolamine moieties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-9(10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIPNWQAIQDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294400 | |
| Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-15-0 | |
| Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparative Routes for 2 2 Methoxybenzyl Amino Ethanol
Established Reaction Pathways for the Amination of Alcohols
The formation of amines from alcohols is a cornerstone of organic synthesis, with several reliable methods available for constructing the C-N bond.
Nucleophilic Substitution Approaches
Nucleophilic substitution presents a direct method for the synthesis of amines. libretexts.org This approach typically involves the reaction of an alkyl halide with an appropriate nitrogen nucleophile. libretexts.org For the synthesis of 2-[(2-Methoxybenzyl)amino]ethanol, this would entail the reaction of a 2-methoxybenzyl halide with 2-aminoethanol or, conversely, the reaction of 2-bromoethanol (B42945) with 2-methoxybenzylamine.
A significant challenge in using ammonia (B1221849) or primary amines as nucleophiles is the potential for multiple alkylations, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To circumvent this, the Gabriel synthesis offers a more controlled alternative. libretexts.org This method utilizes the phthalimide (B116566) ion as an ammonia surrogate. The phthalimide anion, being a stable yet effective nucleophile, can displace a halide from an alkyl halide. libretexts.org Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine. libretexts.orggoogle.com
The reactivity of the alkylating agent is a key consideration, with the order generally being benzyl (B1604629) ~ allyl > methyl > primary > secondary. sinica.edu.tw The mechanism of this SN2 reaction involves a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° to the leaving group, resulting in an inversion of configuration at a chiral center. masterorganicchemistry.com
Reductive Amination Strategies
Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). libretexts.orgyoutube.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. libretexts.orglibretexts.org
For the synthesis of this compound, this would typically involve the reaction of 2-methoxybenzaldehyde (B41997) with 2-aminoethanol to form an imine, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. youtube.com
The reaction is generally carried out under mildly acidic conditions (pH ~5) to facilitate the formation of the imine intermediate. youtube.com Reductive amination can be used to produce primary, secondary, or tertiary amines depending on the nature of the starting amine. libretexts.org
Synthesis of Key Intermediates for this compound Construction
The successful synthesis of the target molecule relies on the availability of key precursor molecules.
2-Methoxybenzaldehyde: This aldehyde is a crucial starting material for the reductive amination pathway.
2-Aminoethanol (Ethanolamine): This bifunctional molecule serves as the amine source in reductive amination or as a nucleophile in substitution reactions. cdhfinechemical.com
2-Methoxybenzylamine: This primary amine can be synthesized through various methods, including the reduction of 2-methoxybenzonitrile (B147131) or the reductive amination of 2-methoxybenzaldehyde with ammonia.
2-Bromoethanol: This is a key electrophile in nucleophilic substitution routes. It can be prepared from ethylene (B1197577) oxide. A method for preparing 2-(aminooxy)ethanol (B112469) involves reacting N-hydroxyphthalimide with 2-bromoethanol. google.com
A related synthesis of 2-amino-5-methoxybenzyl alcohol involves the hydrogenation of 5-methoxy-2-nitrobenzaldehyde (B189176) using a Raney nickel catalyst. prepchem.com Another method describes the synthesis of 2-amino-5-methoxybenzyl alcohol by the reduction of 5-methoxy-2-nitrobenzyl alcohol using Adams' platinum oxide catalyst and hydrogen. prepchem.com
Stereoselective and Enantioselective Synthesis of Chiral Analogs
The development of stereoselective and enantioselective methods is crucial for producing chiral analogs of this compound, which may have unique biological activities.
Direct asymmetric reductive amination (DARA) of prochiral ketones offers a powerful strategy for synthesizing enantiomerically enriched amines. acs.org This has been successfully applied to the synthesis of various chiral primary amines using ruthenium catalysts with chiral ligands like (S)-BINAP. acs.org
Another approach involves the stereoselective synthesis of enantiomerically pure anti-β-amino alcohols from α-amino acids. This method utilizes the reduction of α-(N,N-dibenzylamino)benzyl esters to aldehydes, followed by the in-situ addition of Grignard reagents, yielding anti-β-amino alcohols with high stereoselectivity. nih.gov Furthermore, stereoselective synthesis of amino alcohols has been achieved through electrocatalytic decarboxylative transformations using a serine-derived chiral carboxylic acid. nih.gov
Development of Green Chemistry Approaches for Sustainable Production
The principles of green chemistry are increasingly being applied to chemical synthesis to minimize environmental impact and improve sustainability. mdpi.com For amine synthesis, this includes the use of renewable feedstocks, energy-efficient reaction conditions, and the reduction of waste. rsc.orgnih.gov
Key green approaches applicable to the synthesis of this compound include:
Catalytic Hydrogen Borrowing: This atom-economical process involves the amination of alcohols where the alcohol is first oxidized to an aldehyde, which then undergoes reductive amination, with the hydrogen for the reduction step being "borrowed" from the initial alcohol substrate. rsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures can significantly improve the greenness of a process. ijcrcps.com
Mechanochemistry and Microwave-Assisted Synthesis: These techniques can lead to shorter reaction times, reduced energy consumption, and sometimes solvent-free conditions. nih.govnih.gov
One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces the need for intermediate isolation and purification, thereby minimizing solvent use and waste generation. nih.gov
Synthetic Strategies for Isomeric and Substituted Derivatives (e.g., 2-[(3-Methoxybenzyl)amino]ethanol)
The synthetic methodologies described for this compound are readily adaptable for the preparation of its isomers and substituted derivatives. For instance, the synthesis of 2-[(3-Methoxybenzyl)amino]ethanol and 2-[(4-Methoxybenzyl)amino]ethanol nih.gov would follow similar reductive amination or nucleophilic substitution pathways, simply by starting with the corresponding 3-methoxy or 4-methoxy substituted precursors.
For example, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been reported, highlighting the synthesis of related structures. nih.gov Similarly, the synthesis of various 2-methoxybenzamide (B150088) derivatives has been explored. nih.gov The synthesis of 2-(2-aminoethoxy)ethanol (B1664899) from the amination of diethylene glycol also provides insights into related amination reactions. chemicalbook.comgoogle.com
The versatility of these synthetic routes allows for the creation of a diverse library of substituted (methoxybenzyl)aminoethanol derivatives for various research and development applications.
A comprehensive review of publicly available scientific literature reveals a significant lack of specific research focused solely on the chemical compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the user's request.
Detailed searches for this specific compound did not yield dedicated studies on its in vitro biological screening, anticancer and antiproliferative activities, or antimicrobial properties. Scientific literature is rich with studies on structurally related compounds, such as N-benzyl-2-aminoethanol derivatives, N-(2-methoxybenzyl) derivatives of other parent molecules, and various ethanolamine (B43304) compounds. However, presenting findings from these related but distinct molecules would violate the core instruction to focus solely on “this compound”.
To construct the requested article with the required level of detail and scientific accuracy for each specified section and subsection, dedicated research on “this compound” would be necessary. This would include:
Cell-based assays to determine its specific efficacy and selectivity against various cell lines.
Enzyme inhibition assays to identify its precise molecular targets.
Investigations in specific cancer cell lines , such as MDA-MB-231, to determine its antiproliferative effects.
Mechanistic studies to elucidate its role in cellular apoptosis and viability modulation.
Screening against various microbes to define its antimicrobial spectrum of activity.
Without such dedicated research available in the public domain, any attempt to build the article as outlined would rely on speculation or the misattribution of properties from other chemicals, which would be scientifically unsound and misleading. Therefore, in the interest of accuracy and adherence to the prompt's strict constraints, the article cannot be generated.
Biological Activities and Pharmacological Relevance of 2 2 Methoxybenzyl Amino Ethanol and Its Derivatives
Receptor Binding and Modulation Studies
Studies on the interaction of 2-[(2-methoxybenzyl)amino]ethanol and its derivatives with various neurotransmitter receptors are crucial for understanding their potential neurological effects.
Affinity and Efficacy at Serotonin (B10506) Receptors (e.g., 5-HT2A Receptor)
Currently, there is a lack of specific data in publicly accessible research regarding the affinity and efficacy of this compound or its direct derivatives at serotonin receptors, including the 5-HT2A receptor. While the broader class of benzylaminoethanol compounds has been investigated for various pharmacological activities, specific binding affinities and functional activities for this particular methoxy-substituted compound remain to be characterized.
Exploration of Other Neurotransmitter Receptors
Detailed investigations into the binding profiles of this compound and its derivatives at other neurotransmitter receptors, such as dopamine, adrenergic, or muscarinic receptors, are not extensively documented in the current scientific literature. Elucidating these interactions would be a critical step in building a comprehensive pharmacological profile of these compounds.
Potential as Enzyme Inhibitors (e.g., Matrix Metalloproteinases MMP-2 and MMP-9)
Research into the inhibitory potential of this compound and its derivatives against enzymes like matrix metalloproteinases (MMPs) is an emerging area. A study has explored the effects of a series of 2-(benzylamino)ethanol derivatives on the activity of gelatinases A (MMP-2) and B (MMP-9).
Within this study, a specific derivative, referred to as compound 5 , demonstrated inhibitory activity against both MMP-2 and MMP-9. The reported inhibitory concentrations (IC50) for this compound are presented in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 5 | MMP-2 | 1.8 |
| Derivative 5 | MMP-9 | 1.1 |
These findings suggest that derivatives of this compound could serve as a scaffold for the development of novel MMP inhibitors.
In Vivo Biological Activity and Efficacy Models
The in vivo biological activities of this compound derivatives have been investigated in the context of their potential anti-inflammatory and anti-angiogenic effects, which are often linked to MMP inhibition.
In a murine model of irritant contact dermatitis, the aforementioned derivative 5 was shown to reduce ear swelling, indicating in vivo anti-inflammatory activity. Furthermore, in a model of angiogenesis using chick chorioallantoic membrane (CAM), this compound was observed to inhibit the formation of new blood vessels. These preliminary in vivo results highlight the potential therapeutic relevance of this class of compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Methoxy (B1213986) Group Position on Biological Activity
The placement of the methoxy (-OCH3) group on the benzyl (B1604629) ring is a critical determinant of the molecule's biological activity and pharmacokinetic properties. Studies on analogous structures, such as benzyl triphenylphosphonium cations and other benzylidene derivatives, have consistently shown that the position of the methoxy or similar alkoxy groups can significantly alter the compound's behavior.
For instance, in a study of 18F-labeled benzyl triphenylphosphonium cations intended for myocardial imaging, the position of a methoxy group had a profound effect on biodistribution. The ortho-substituted analog demonstrated the most favorable properties, including faster clearance from the liver compared to its meta and para counterparts. Specifically, the ortho-methoxy compound displayed the highest heart-to-background ratios in micro-PET imaging, suggesting that this substitution pattern can lead to improved targeting and pharmacokinetic profiles. In contrast, the para-substituted version resulted in higher uptake in non-target organs.
Similarly, research on a series of 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives as potential ERK1/2 inhibitors revealed that moving the ethoxy group from the para- to the ortho-position on the phenyl ring markedly enhanced the compound's functional activity in inhibiting cell proliferation and inducing apoptosis. nih.gov This suggests that steric or electronic effects imposed by the ortho-alkoxy group can foster a more favorable interaction with the biological target. The methoxy group, with its ability to act as a hydrogen bond acceptor and influence the electronic nature of the aromatic ring, can thus modulate binding affinity and biological response based on its location. nih.gov
In the context of 2-[(2-Methoxybenzyl)amino]ethanol, the ortho-methoxy group is positioned to influence the conformation of the benzylamino side chain through steric hindrance and potential intramolecular interactions, which can pre-organize the molecule for optimal binding to a receptor or enzyme active site.
Impact of N-Substitution Patterns on Receptor Affinity and Selectivity
Modification of the nitrogen atom in the ethanolamine (B43304) moiety is a common strategy to modulate receptor affinity and selectivity. Introducing different substituents on the secondary amine of the 2-(benzylamino)ethanol scaffold can significantly alter its pharmacological profile.
For adrenergic compounds, it has been demonstrated that substitution on the amino group with a bulky, hydrophobic moiety, such as an N-aralkyl group, tends to enhance affinity for α-adrenoceptors. nih.gov Conversely, smaller N-alkyl substitutions were found to decrease affinity for these sites. nih.gov This highlights a general principle where the size and nature of the N-substituent can be tuned to achieve desired receptor interactions.
| N-Substituent | Observed Effect | Reference Compound Class | Citation |
|---|---|---|---|
| N-H (Secondary Amine) | Essential for cytotoxic activity in some scaffolds. | Isosteviol-based 1,3-aminoalcohols | mdpi.com |
| N-Isopropyl | Optimal balance of intrinsic potency and metabolic stability. | 1,5-dihydrobenzo[e] mdpi.comresearchgate.netoxazepin-2(3H)-ones | nih.gov |
| N-Aralkyl | Increased affinity for α-adrenoceptors compared to N-alkyl. | Adrenergic drugs | nih.gov |
| N-Alkyl | Decreased affinity for α-adrenoceptors. | Adrenergic drugs | nih.gov |
Role of Aromatic Ring Substituents (e.g., Halogenation, Alkylation) on Biological Profile
Beyond the position of the methoxy group, the introduction of other substituents onto the aromatic ring, such as halogens or alkyl groups, is a key strategy for refining a compound's biological profile. These modifications can influence factors like lipophilicity, metabolic stability, and binding interactions through steric and electronic effects.
Studies on N'-benzyl 2-amino acetamides have shown that the anticonvulsant activity is sensitive to substituents on the benzyl ring. fishersci.ca Electron-withdrawing groups, such as halogens, were found to retain or improve activity, whereas electron-donating groups led to a loss of activity. fishersci.ca Specifically, incorporating a 3-fluorophenoxymethyl group resulted in a significant increase in potency. fishersci.ca In another study on nitrone derivatives, compounds bearing one or two fluorine atoms on the phenyl ring exhibited higher antioxidant activity compared to the unsubstituted analog, with the difluorinated compound showing the most potent inhibitory effect on lipoxygenase. fishersci.ca
These findings suggest that for this compound, the addition of electron-withdrawing substituents like fluorine or chlorine to the benzyl ring could potentially enhance its biological efficacy. The placement of these substituents would also be critical. For example, in a series of anaplastic lymphoma kinase (ALK) inhibitors, a 3,5-difluoro substitution on the benzyl group resulted in potency comparable to a potent mono-fluoro analog. Alkylation, the addition of small alkyl groups like methyl, can also impact activity. In one series, the addition of a para-methyl group to an aryl sulfonamide retained some activity, albeit with a loss in metabolic stability.
The table below summarizes findings from related compound classes, illustrating the impact of various aromatic ring substitutions.
| Substituent Type | Specific Example | Effect on Activity | Compound Class | Citation |
|---|---|---|---|---|
| Halogenation | 3,5-Difluoro | Maintained high potency | 7-azaindole ALK inhibitors | |
| Halogenation | 3-Fluorophenoxymethyl | ~4-fold increase in anticonvulsant activity | N'-benzyl 2-amino-3-methoxypropionamide | fishersci.ca |
| Halogenation | 2,4-Difluorophenyl | Most potent LOX inhibitor in its series | N-benzyl-ethan-1-imine oxides | fishersci.ca |
| Alkylation | para-Methyl | Retained some activity but with reduced metabolic stability | Aryl sulfonamides | |
| Electronic Nature | Electron-withdrawing groups | Retained anticonvulsant activity | (R)-N'-benzyl 2-amino-3-methylbutanamide | fishersci.ca |
| Electronic Nature | Electron-donating groups | Led to a loss of anticonvulsant activity | (R)-N'-benzyl 2-amino-3-methylbutanamide | fishersci.ca |
Conformational Flexibility and its Implications for Ligand-Target Recognition
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is crucial for its interaction with biological targets. Proteins themselves are dynamic entities, and a ligand's ability to adapt its shape to fit into a binding pocket is often a prerequisite for high-affinity binding. This compound possesses several rotatable bonds—within the ethanolamine side chain, the C-N bond, and the benzyl-nitrogen bond—which grant it significant conformational freedom.
The presence of the 2-methoxybenzyl group adds another layer of complexity. The methoxy group can sterically influence the preferred orientation of the benzyl ring and may participate in non-covalent interactions that stabilize certain conformations. The flexibility of both the ligand and the target protein plays a significant role in modulating binding interactions. The process of binding is not a simple "lock-and-key" fit but often involves an "induced fit" where both partners adjust their conformations to achieve an optimal complex. For a flexible molecule like this compound, it is not known in advance which conformation the target will select upon binding. Therefore, understanding its conformational preferences is key to predicting its biological activity.
Comparative SAR with Other Phenethylamine (B48288) and Amino Alcohol Analogs
To better understand the SAR of this compound, it is instructive to compare it with related classes of compounds, such as other substituted benzylaminoethanols and the classic phenethylamine scaffold.
The nature of the substituent on the benzyl ring profoundly affects activity. As discussed previously, electron-withdrawing groups often enhance potency in certain compound series. In studies of isosteviol-based 1,3-aminoalcohols, an N-(4-fluorobenzyl) moiety was found to be highly effective against cancer cell lines, highlighting the positive contribution of a halogenated benzyl group. mdpi.com Research on primary amino acid derivatives also demonstrated that while N'-benzyl substitution was a good starting point, further modification of the benzyl ring was critical for optimizing anticonvulsant activity. fishersci.ca For example, a 3-fluorobenzyloxy group improved activity, underscoring the importance of both the substituent's electronic nature and its position. fishersci.ca These examples collectively show that the unsubstituted benzyl group is often a foundational scaffold that requires further decoration to achieve high potency and selectivity.
The 2-(benzylamino)ethanol core can be compared to other aminoethanol structures to glean further SAR insights. The parent molecule, 2-aminoethanol (ethanolamine), is a fundamental building block in biology, notably as a component of phospholipids. nih.gov Its derivatives exhibit a wide range of activities. For instance, N,N-dimethylethanolamine is a tertiary amine that has been investigated for various roles, including as a radical scavenger.
Comparing 2-aminoethanol with its homolog 3-aminopropanol has shown that even a small change in the length of the carbon chain can lead to different biological and toxicological profiles, despite their structural similarity. Aryloxypropanolamines, another related class, have been the subject of extensive 3D-QSAR studies, which reveal the importance of steric, electrostatic, and hydrophobic fields for receptor binding. These studies emphasize that the precise spatial arrangement of the hydroxyl, amino, and aromatic groups is critical for activity. The insertion of a benzyl group, as in this compound, instead of a phenoxy group (as in aryloxypropanolamines) or its absence (as in simple ethanolamines) fundamentally alters the molecule's size, lipophilicity, and conformational properties, leading to distinct pharmacological profiles.
Chirality and Enantiomeric Purity in SAR Studies
The presence of a stereogenic center in the ethanolamine backbone of this compound renders the molecule chiral, meaning it can exist as two non-superimposable mirror images known as enantiomers: (R)-2-[(2-methoxybenzyl)amino]ethanol and (S)-2-[(2-methoxybenzyl)amino]ethanol. In structure-activity relationship (SAR) studies, the evaluation of individual enantiomers is critical, as biological systems, such as receptors and enzymes, are themselves chiral environments. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, potency, metabolism, and toxicity. nih.govresearchgate.netchapman.edu
For arylethanolamine derivatives, which include many β-adrenergic receptor agonists, it is a well-established principle that the biological activity often resides predominantly in one enantiomer. researchgate.netmdpi.com Typically, for β2-agonists, the (R)-enantiomer is the more active form, referred to as the eutomer, while the (S)-enantiomer, or distomer, is often significantly less active or even inactive. researchgate.netnih.govnih.gov The differential activity arises from the specific three-dimensional arrangement of substituent groups around the chiral carbon, which dictates the molecule's ability to bind effectively to its biological target.
While direct comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, SAR principles from closely related and well-studied β2-agonists, such as salbutamol, provide a strong basis for inferring the importance of enantiomeric purity. In the case of salbutamol, the bronchodilatory therapeutic effect is almost exclusively attributed to the (R)-enantiomer (also known as levalbuterol). researchgate.netnih.gov The (S)-enantiomer is not only considered pharmacologically inert at the β2-adrenoceptor but some in vitro studies have suggested it may even be associated with adverse airway effects. nih.govnih.gov
Interactive Data Table: Enantiomeric Activity of Salbutamol
The following table provides a representative example of the differences in pharmacological effects between the enantiomers of a structurally related β2-agonist, salbutamol.
| Enantiomer | Common Name | Primary Pharmacological Role | Observed Effects |
| (R)-Salbutamol | Levalbuterol | Eutomer (Active) | Responsible for bronchodilation; inhibits IL-5-induced superoxide (B77818) production in eosinophils. nih.govnih.gov |
| (S)-Salbutamol | Distomer (Inactive) | Considered pharmacologically inert at the β2-receptor; some studies suggest potential pro-inflammatory effects. nih.govnih.gov | Does not significantly contribute to bronchodilation; does not inhibit IL-5-induced superoxide production. nih.govnih.gov |
| (R,S)-Salbutamol | Racemic Salbutamol | Mixture | Provides bronchodilation due to the (R)-enantiomer, but the presence of the (S)-enantiomer contributes no therapeutic benefit. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. These methods are fundamental in understanding a compound's stability, reactivity, and spectroscopic characteristics.
Prediction of Electronic Structure and Reactivity
DFT calculations can be employed to determine the optimized molecular geometry of 2-[(2-Methoxybenzyl)amino]ethanol, providing insights into bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.
In studies of similar molecules, such as N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, DFT calculations have been used to analyze the molecular structure and electronic properties. nih.gov For isoeugenol, another methoxyphenol derivative, DFT has been used to calculate properties like ionization potential, electron affinity, and chemical hardness, which are all indicators of reactivity. researchgate.net These types of calculations would be invaluable for understanding the reactivity of this compound.
Table 1: Predicted Electronic Properties from DFT (Hypothetical Data for this compound)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
| Mulliken Charges | Varies per atom | Indicates the partial charge distribution across the molecule |
Investigation of Reaction Mechanisms and Pathways
DFT can also be used to model reaction mechanisms at the atomic level. By calculating the energies of reactants, transition states, and products, a potential energy surface for a chemical reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.
For example, computational studies on the reaction of β-amino alcohols with thionyl chloride have utilized DFT to delineate the reaction mechanisms. scholaris.ca Similarly, the mechanism of ethanol (B145695) dehydration on γ-Al2O3 has been investigated through a combination of experimental and computational methods, highlighting the role of intermediates and transition states. researchgate.net Such an approach could be used to study the synthesis or degradation pathways of this compound.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For a compound like this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives have used molecular docking to investigate their potential as anticancer agents by modeling their fit into the active site of histone deacetylase 2 (HDAC2). semanticscholar.org Similarly, docking studies on benzimidazole (B57391) derivatives have been used to predict their antibacterial activity. nih.gov
The results of a docking simulation are often expressed as a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable protein-ligand complex.
Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase A | -7.8 | Tyr407, Phe208, Gln215 |
| Acetylcholinesterase | -6.5 | Trp84, Tyr334, Phe330 |
| Dopamine D2 Receptor | -8.2 | Asp114, Ser193, Phe389 |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological membrane.
For this compound, MD simulations could reveal its conformational preferences in solution, which can be crucial for its biological activity. The flexibility of the molecule and the dynamics of its interaction with a target protein can also be studied. MD simulations of water-ethanol mixtures have provided insights into the structural organization and dynamic properties of such systems. arxiv.org Furthermore, MD simulations of peptides are used to understand their intrinsic conformational propensities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build the predictive model. QSAR studies have been successfully applied to various classes of compounds, including benzimidazole derivatives, to predict their antibacterial activity. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, which search for molecules similar to a known active ligand, or structure-based methods, which use docking to predict binding to a target protein.
Starting with the scaffold of this compound, virtual ligand design could be used to propose modifications to its structure to improve its binding affinity or other properties. This process often involves an iterative cycle of designing new molecules, predicting their properties using computational methods, and then synthesizing and testing the most promising candidates. In silico methods are instrumental in prioritizing which compounds to synthesize, thereby saving time and resources in the drug discovery process. researchgate.netmdpi.com
Applications in Advanced Organic Synthesis and Chemical Biology
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
In organic and medicinal chemistry, "building blocks" are fundamental compounds that serve as the starting materials for the synthesis of more complex molecules. scbt.com These essential components are crucial for constructing a wide array of molecular architectures, from relatively simple organic molecules to intricate natural products and polymers. scbt.com The compound 2-[(2-Methoxybenzyl)amino]ethanol exemplifies such a building block, offering a reactive handle for various chemical modifications.
Synthesis of Heterocyclic Compounds (e.g., Quinazolines)
Quinazolines represent an important class of heterocyclic compounds, recognized for their broad range of biological and pharmacological activities, which has spurred the development of numerous synthetic methods. researchgate.net The fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring in the quinazoline (B50416) structure provides a scaffold for designing multifunctional agents. researchgate.net
One notable application of this compound is in the synthesis of quinazoline derivatives. Although direct synthesis using this compound is not explicitly detailed in the provided search results, the synthesis of quinazolines often involves the reaction of 2-aminoarylmethanols with various reagents. rsc.orgrsc.org For instance, a highly atom-efficient synthesis of 2-substituted quinazolines has been developed through a CsOH-mediated direct aerobic oxidative reaction of 2-aminoarylmethanols with nitriles, using air as the oxidant. rsc.org This general approach highlights the potential for appropriately substituted amino alcohols to serve as precursors to the quinazoline core. Various metal-catalyzed methods have also been developed for quinazoline synthesis, utilizing precursors like 2-aminobenzylamines and 2-aminobenzyl alcohols in reactions with amines, amides, or nitriles. nih.govnih.gov
| Precursors | Reagents/Catalysts | Product |
| 2-Aminoarylmethanols | Nitriles, CsOH, Air | 2-Substituted Quinazolines rsc.org |
| 2-Aminobenzylamines | Amines, FeBr₂ | Quinazolines nih.gov |
| 2-Aminobenzyl alcohols | Primary amides, Mn(I) catalyst | 2-Substituted Quinazolines nih.govnih.gov |
| 2-Aminoaryl alcohols | Nitriles, Co(OAc)₂·4H₂O | Quinazolines nih.gov |
Construction of Polycyclic Architectures (e.g., Phthalocyanines)
Phthalocyanines are large, aromatic macrocyclic compounds with an 18π-electron system, giving them exceptional stability. jchemrev.com These molecules and their metal complexes are significant as dyes and have applications in optoelectronics, catalysis, and nanomedicine. nih.gov The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) or its derivatives. jchemrev.comnih.gov
While a direct role for this compound in phthalocyanine (B1677752) synthesis is not immediately apparent from the provided information, the general strategies for creating substituted phthalocyanines often involve the initial synthesis of functionalized phthalonitriles. researchgate.net The amino and hydroxyl groups of this compound could potentially be used to introduce specific functionalities onto a phthalonitrile precursor, which would then be used in the final macrocyclization step. The synthesis of phthalocyanines can be achieved through various methods, including reactions in high-boiling solvents or more environmentally friendly solid-state approaches. jchemrev.comnih.gov The properties of the final phthalocyanine can be tuned by the substituents on the periphery of the macrocycle. rsc.org
Development of Chemical Probes for Biological Target Identification
Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function. nih.gov These tools are crucial for validating new molecular targets for therapeutic intervention. thermofisher.com An effective chemical probe should exhibit high potency and selectivity for its target and is often used in conjunction with an inactive analog as a negative control. nih.gov
The structure of this compound, with its potential for modification, makes it a candidate for incorporation into larger molecules designed as chemical probes. For instance, photoaffinity labeling (PAL) is a powerful technique for identifying protein targets of drugs, where a probe containing a photoreactive group is used to covalently label its binding partners upon UV irradiation. nih.gov A molecule like this compound could be chemically modified to include a photoreactive moiety and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry), transforming it into a versatile chemical probe. nih.gov
Role in Combinatorial Chemistry Libraries for Drug Discovery
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse chemical compounds for high-throughput screening in drug discovery. nih.gov This approach involves the systematic and repetitive linking of various building blocks to create a vast array of molecules. nih.gov
Given its functional groups, this compound is a suitable building block for constructing combinatorial libraries. The amine and alcohol functionalities allow for its incorporation into a variety of molecular scaffolds through reactions such as amidation, esterification, and reductive amination. By reacting this compound with a diverse set of carboxylic acids, aldehydes, or other reactive partners, a library of compounds with varying substituents can be efficiently synthesized. These libraries can then be screened for biological activity against various targets. Multicomponent reactions, which combine three or more starting materials in a single step, are a particularly efficient method for generating molecular diversity and are well-suited for combinatorial synthesis. nih.gov
Optimization of Synthetic Routes for Scalability in Research
The ability to scale up the synthesis of a key intermediate is a critical consideration in both academic and industrial research. verixiv.org An efficient and scalable synthetic route ensures that sufficient quantities of a compound are available for further studies and development.
While a specific scalable synthesis for this compound is not provided in the search results, general principles for optimizing synthetic routes can be applied. For amino alcohols, synthetic routes often involve the reaction of an epoxide with an amine or the reduction of an amino acid or its ester. The development of a scalable route for a compound like this compound would focus on using inexpensive starting materials, minimizing the number of synthetic steps (telescoping reactions where possible), and employing robust and high-yielding reactions. verixiv.org For example, the synthesis of 2-(2-aminoethoxy)ethanol (B1664899), a structurally related compound, has been described, providing insights into potential synthetic strategies. google.comsigmaaldrich.com The choice of reaction conditions, solvents, and purification methods are all critical factors in developing a process that is both efficient and scalable. researchgate.net
Future Research Directions and Interdisciplinary Opportunities
Exploration of Novel Therapeutic Targets and Biological Pathways
The structure of 2-[(2-Methoxybenzyl)amino]ethanol suggests potential interactions with various biological targets. The ethanolamine (B43304) portion is a common feature in many biologically active molecules, including neurotransmitters and phospholipids. The 2-methoxybenzyl group can also influence receptor binding and metabolic stability.
Future research should focus on screening this compound against a variety of therapeutic targets. Its structural similarity to certain classes of drugs warrants investigation into its potential effects on the central nervous system, cardiovascular system, and as an antimicrobial agent. For instance, β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, suggesting a potential anti-inflammatory or antiseptic role for compounds like this compound. nih.gov Further studies could explore its interaction with specific enzymes and receptors to elucidate its mechanism of action. A preclinical study on monoethanolamine, a related simple lipid precursor, has shown its potential in prostate cancer treatment by exploiting the overexpression of choline (B1196258) kinase in cancer cells, hinting at a possible avenue for investigation for its derivatives. nih.gov
Application in Material Science and Smart Material Development
The functional groups present in this compound, namely the secondary amine, hydroxyl group, and the aromatic ring, make it a candidate for applications in material science. These groups can participate in polymerization reactions, act as cross-linking agents, or be used in the formation of coordination polymers and metal-organic frameworks (MOFs).
The development of smart materials, which respond to external stimuli, is a rapidly growing field. The amine and hydroxyl groups could impart pH or temperature responsiveness to polymers incorporating this molecule. Furthermore, the benzyl (B1604629) group could be functionalized to introduce photoresponsive or other specific properties. Research in this area could explore its use in creating novel hydrogels, coatings, or self-healing materials.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The field of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These technologies can be employed to predict the biological activities, physicochemical properties, and potential toxicity of novel compounds, thereby accelerating the research and development process. nih.govnih.gov
Development of Advanced Analytical and Separation Methodologies (e.g., HPLC)
As with any chemical compound intended for research or potential application, the development of robust analytical methods for its detection, quantification, and purification is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic molecules.
Future work should include the development and validation of a specific and sensitive HPLC method for this compound. This would likely involve a reversed-phase column (e.g., C18) and optimization of the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution) and detector wavelength. nih.govnih.gov Such a method would be essential for monitoring reaction progress during synthesis, assessing purity, and for pharmacokinetic studies if the compound were to be investigated for therapeutic use. The development of such analytical techniques is a fundamental step in the journey from a laboratory chemical to a well-characterized research tool or potential product.
Translational Research Potential and Path to Preclinical Development
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications, particularly in medicine. For this compound, the path to preclinical development would involve a series of systematic studies.
Compound Information Table:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound hydrochloride | 1158393-91-9 | C10H16ClNO2 | 217.69 |
| Monoethanolamine | 141-43-5 | C2H7NO | 61.08 |
| Choline | 62-49-7 | C5H14NO | 104.17 |
| Acetonitrile | 75-05-8 | C2H3N | 41.05 |
Q & A
Basic: What are common synthetic routes for synthesizing 2-[(2-Methoxybenzyl)amino]ethanol?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, in related aminoethanol derivatives, a two-step process is used: (1) reacting 2-methoxybenzylamine with a brominated alcohol (e.g., 2-bromoethanol) in a polar aprotic solvent (e.g., toluene) under reflux with a base (e.g., triethylamine) to form the intermediate, and (2) purification via column chromatography or recrystallization . Yield optimization (~88%) is achieved by controlling stoichiometry and reaction time.
Advanced: How can researchers address low yields or impurities during synthesis?
Low yields often arise from incomplete substitution or side reactions (e.g., oxidation). To mitigate:
- Stoichiometric adjustments : Ensure excess bromoethanol (1.2–1.5 equivalents) to drive the reaction .
- Temperature control : Maintain reflux conditions (e.g., 100°C) to enhance reactivity without decomposition.
- Purification : Use gradient elution in column chromatography (e.g., ethyl acetate/hexane) or recrystallization in ethyl acetate to remove unreacted starting materials .
Advanced techniques like HPLC or GC-MS can identify by-products (e.g., dimerization products) for targeted optimization .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm structural integrity, with methoxy (-OCH) protons resonating at ~3.8 ppm and ethanolamine protons between 2.6–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 196.12 for CHNO) .
- FT-IR : Bands at ~3300 cm (N-H stretch) and 1100 cm (C-O-C ether) confirm functional groups .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
Contradictions may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the methoxybenzyl group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates - couplings for unambiguous assignments .
- X-ray Crystallography : Definitive structural confirmation if crystals are obtainable.
Basic: What biological targets or pathways are associated with this compound derivatives?
Structurally similar compounds (e.g., NBOMe/NBOH derivatives) act as 5-HT receptor agonists, implicating roles in neuropharmacology . The methoxybenzyl group enhances receptor binding affinity, while the ethanolamine moiety influences solubility and blood-brain barrier penetration .
Advanced: How do substituent modifications affect the compound’s bioactivity?
- Methoxy Position : 2-Methoxy substitution (vs. 4-methoxy) in benzylamine derivatives increases steric hindrance, reducing off-target interactions but potentially lowering metabolic stability .
- Ethanolamine Chain : Lengthening the chain (e.g., adding ethoxy groups) improves water solubility but may decrease CNS activity due to reduced lipophilicity .
- SAR Studies : Use in vitro receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; vapors are heavier than air and may accumulate in low-ventilation areas .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to evaluate and mitigate developmental or reproductive toxicity risks?
- In Silico Screening : Tools like EPA’s ToxCast predict toxicity endpoints based on structural analogs (e.g., 2-methoxyethanol’s known reproductive toxicity) .
- In Vitro Assays : Use zebrafish embryo models or placental cell lines to assess teratogenicity .
- Substitution : Replace the methoxy group with less toxic alkoxy variants (e.g., ethoxy) while monitoring activity retention .
Basic: What solvents are compatible with this compound for reaction design?
- Polar aprotic solvents : DMF, DMSO (for high-temperature reactions) .
- Ethers : THF, glyme (for Grignard or lithiation reactions) .
Avoid protic solvents (e.g., water, methanol) if the compound is prone to hydrolysis .
Advanced: How to design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose to 0.1N HCl/NaOH (25°C, 24 hrs) and analyze degradation products via LC-MS .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for similar compounds) .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
